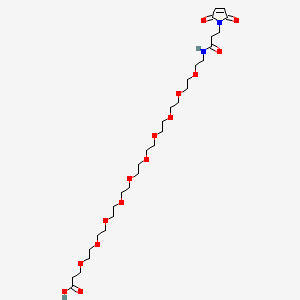
NA-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NA-2 is a peptide deformylase (PDF) inhibitor which shows better inhibitory activity against MCF-7 than M7594_0037.
Scientific Research Applications
Rapid Anodic Oxidation of TiO2 Nanotube Arrays
The application of sodium carbonate (Na2CO3) in the anodic formation of TiO2 nanotube arrays is significant. It accelerates the anodic oxidation process, essential in various scientific fields. The use of sodium carbonate results in a faster growth rate of these nanotubes, which is crucial for their practical applications in scientific research (Wang et al., 2011).
Sodium-Aptamer Interaction Studies
Research on sodium aptamers, like the highly selective Na+ aptamer probed by 2-aminopurine, is vital in understanding sodium's interaction with DNA. This research sheds light on sodium's biological and ecological roles, with implications for various scientific fields, especially nucleic acids research (Zhou, Ding, & Liu, 2016).
Development of Sodium-Ion Batteries
Sodium-ion batteries, using materials like Na2S, are being extensively researched. These batteries represent a sustainable and cost-effective alternative to lithium-ion batteries, especially for large-scale energy storage, due to the abundance and low cost of sodium. Studies focus on improving the performance, cost-effectiveness, and sustainability of these batteries (Delmas, 2018; Pan et al., 2019).
Sodium in Biological Systems
Research involving sodium ions in biological systems, like the use of ANG-2 for sodium determination in living cells, contributes significantly to understanding cellular processes. This research utilizes advanced techniques like two-photon coupled fluorescence lifetime imaging microscopy, providing insights into sodium's roles in various biological systems (Roder & Hille, 2014).
properties
Product Name |
NA-2 |
|---|---|
Molecular Formula |
C15H23N3O5 |
Molecular Weight |
325.37 |
IUPAC Name |
2-[2-Ethoxy-4-(morpholin-4-ylaminomethyl)-phenoxy]-N-hydroxy-acetamide |
InChI |
InChI=1S/C15H23N3O5/c1-2-22-14-9-12(10-16-18-5-7-21-8-6-18)3-4-13(14)23-11-15(19)17-20/h3-4,9,16,20H,2,5-8,10-11H2,1H3,(H,17,19) |
InChI Key |
AYWZNZAJBOJWQS-UHFFFAOYSA-N |
SMILES |
O=C(NO)COC1=CC=C(CNN2CCOCC2)C=C1OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NA2; NA-2; NA 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)